molecular formula C14H15NO B3103754 2-(Benzyloxy)-N-methylaniline CAS No. 144879-44-7

2-(Benzyloxy)-N-methylaniline

Cat. No. B3103754
CAS RN: 144879-44-7
M. Wt: 213.27 g/mol
InChI Key: AMNSYLBRSSWYMT-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-N-methylaniline” is an organic compound. It is a derivative of aniline, which is an aromatic amine. The compound contains a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to the nitrogen atom of the aniline group .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-N-methylaniline” consists of a benzene ring attached to an oxygen atom, which is further connected to a benzyl group. The nitrogen atom in the aniline group can form a bond with a methyl group .

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-N-methylaniline is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This compound provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .

Preparation of Sequential Polypeptides

2-(Benzyloxy)-N-methylaniline is used in the synthesis of sequential polypeptides . These polypeptides have a wide range of applications in biological research and drug development.

Synthesis of Multidentate Chelating Ligands

This compound is used as a reagent for the synthesis of multidentate chelating ligands . These ligands are often used in coordination chemistry and biochemistry.

Pharmaceutical Research

2-(Benzyloxy)-N-methylaniline is used in pharmaceutical research . It can act as a pharmaceutical intermediate, playing a crucial role in the synthesis of various drugs.

Chemical Research

This compound is also used in chemical research . Its unique properties make it a valuable tool in the development of new chemical reactions and processes.

Protection of Complex Alcohol Substrates

2-(Benzyloxy)-N-methylaniline is used as a protecting group for complex alcohol substrates . The need for such protecting groups increases as organic and medicinal chemists tackle synthetic targets of ever-increasing complexity .

Mechanism of Action

Target of Action

It is known that benzyloxy compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . Therefore, it can be inferred that the compound might interact with palladium catalysts in these reactions.

Mode of Action

The mode of action of 2-(Benzyloxy)-N-methylaniline is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It is known that suzuki–miyaura cross-coupling reactions, in which this compound may play a role, are widely used in organic synthesis . These reactions can lead to the formation of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It is known that the protodeboronation of alkyl boronic esters, a process in which this compound might be involved, can be catalyzed using a radical approach .

Result of Action

The result of the action of 2-(Benzyloxy)-N-methylaniline is likely the formation of new organic compounds through Suzuki–Miyaura cross-coupling reactions . These reactions can lead to the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

properties

IUPAC Name

N-methyl-2-phenylmethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNSYLBRSSWYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-N-methylaniline

Synthesis routes and methods

Procedure details

A well-stirred solution of (25) (0.295 g., 1.0 mM), methyl iodide (0.25 mL, 4.0 mM) and anhydrous acetone (5.0 ml) is set in an oil-bath previously heated to 59° C., and kept for 2 minutes. Powdered anhydrous potassium hydroxide (0.225 g., 4.0 mM) is added all at once, and the bath temperature allowed to rise to 65° C. Clumping-up of some of the KOH is observed. After 15 additional minutes, the reaction mixture is removed from the bath, allowed to cool, and the volatiles removed. Methanol (7 mL) is added with stirring to the residue of N-Methyl-N-trifluoroacetyl-2-benzyloxyaniline (26) obtained, followed by water (1 mL), and methanol (2 mL) (to wash down the sides). After stirring overnight at ambient temperatures, the methanol is removed in vacuo, the residue distributed between ether and water, separated, the organic layer washed with additional water, saturated sodium chloride solution, and dried over sodium sulfate. Concentration of the filtered ether solution gives the title compound (27) (0.212 g.) as an oil. NMR, MS, and TLC indicate little, if any, dimethyl compound.
Name
( 25 )
Quantity
0.295 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.225 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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